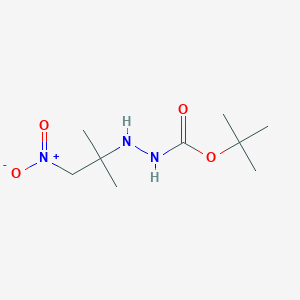

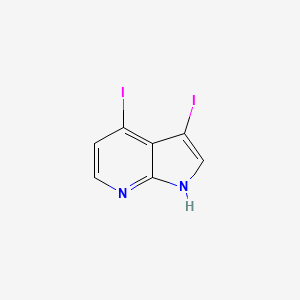

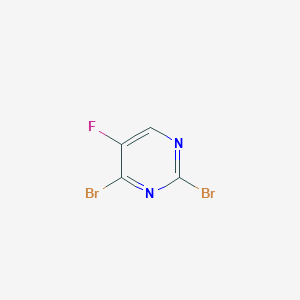

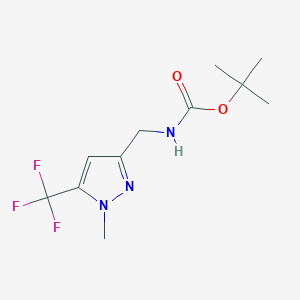

![molecular formula C7H5BrClN3 B1446621 3-Bromo-5-chloro-1-methyl-1H-pyrazolo[3,4-c]pyridine CAS No. 1784838-79-4](/img/structure/B1446621.png)

3-Bromo-5-chloro-1-methyl-1H-pyrazolo[3,4-c]pyridine

Descripción general

Descripción

1H-pyrazolo[3,4-b]pyridine derivatives are a class of compounds that have been extensively studied due to their potential applications in organic synthesis . They are part of the azole family, which is one of the most researched groups of compounds .

Synthesis Analysis

The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives has been reported in various studies. The synthetic strategies and approaches have been systematized according to the method used to assemble the pyrazolopyridine system . Some of the main methods of synthesis include Friedländer condensation, synthesis from anthranilic acid derivatives, and multicomponent synthesis .

Molecular Structure Analysis

1H-pyrazolo[3,4-b]pyridines are three-membered azaheterocyclic systems composed of a pyrazole and quinoline fragment . The parent structure can be modified with a number of substituents that greatly influence the physical, photophysical, and biological properties .

Chemical Reactions Analysis

The chemical reactions involving 1H-pyrazolo[3,4-b]pyridine derivatives are diverse and depend on the specific substituents present on the pyrazole and quinoline fragments .

Physical And Chemical Properties Analysis

The physical and chemical properties of 1H-pyrazolo[3,4-b]pyridine derivatives can vary widely depending on the specific substituents present on the pyrazole and quinoline fragments .

Aplicaciones Científicas De Investigación

Synthesis of Pyrazole Derivatives

The compound 3-Bromo-5-chloro-1-methyl-1H-pyrazolo[3,4-c]pyridine and its derivatives are synthesized through various processes. For instance, a study outlines the synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, an important intermediate in the production of new insecticides. The synthesis involved multiple steps including nucleophilic substitution, cyclization, bromination, dehydrogenation, and hydrolysis, showcasing the compound's versatility in chemical synthesis (Niu Wen-bo, 2011). Another study emphasizes the synthesis of new polyheterocyclic ring systems derived from a similar compound, highlighting its use as a precursor in the construction of complex molecular structures (E. Abdel‐Latif, Fatima S. Mehdhar, Ghada E. Abdel-Ghani, 2019).

Characterization and Photoreactive Properties

The characterization and properties of these compounds are also extensively studied. For example, 2-(1H-pyrazol-5-yl)pyridines and their derivatives demonstrate a unique ability to exhibit three types of photoreactions, including excited-state intramolecular and intermolecular proton transfer, and solvent-assisted double-proton transfer, as revealed through spectroscopic methods and quantum chemical computations (V. Vetokhina, Krzysztof Dobek, M. Kijak, I. Kamińska, K. Muller, W. Thiel, J. Waluk, J. Herbich, 2012).

Biomedical Applications

In the biomedical field, pyrazolo[3,4-b]pyridines, a group to which our compound of interest belongs, have been described in over 300,000 instances across numerous references and patents. The diversity of substituents present at various positions on the pyrazolo[3,4-b]pyridine backbone, the synthetic methods used for their construction, and their biomedical applications are extensively covered (Ana Donaire-Arias, Ana Maria Montagut, Raimon Puig de la Bellacasa, R. Estrada-Tejedor, J. Teixidó, J. Borrell, 2022).

Direcciones Futuras

The future directions for research on 1H-pyrazolo[3,4-b]pyridine derivatives are likely to involve further exploration of their synthesis, properties, and potential applications . Given the wide range of biological activities exhibited by these compounds, they may also be of interest in the development of new therapeutic agents .

Propiedades

IUPAC Name |

3-bromo-5-chloro-1-methylpyrazolo[3,4-c]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClN3/c1-12-5-3-10-6(9)2-4(5)7(8)11-12/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWQBTFNWCJCUSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CN=C(C=C2C(=N1)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-5-chloro-1-methyl-1H-pyrazolo[3,4-c]pyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

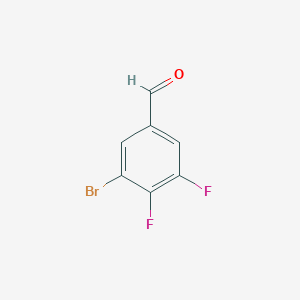

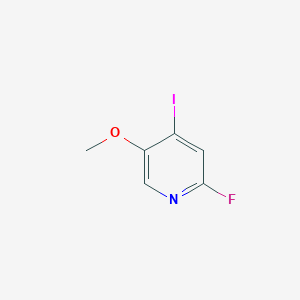

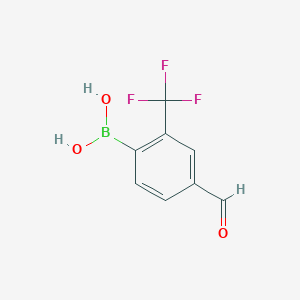

![4-Oxo-4,6,7,8,9,10-hexahydropyrido[1,2-a]azepine-1-carboxylic acid](/img/structure/B1446550.png)